N-Methyl Maprotiline Hydrochloride

Description

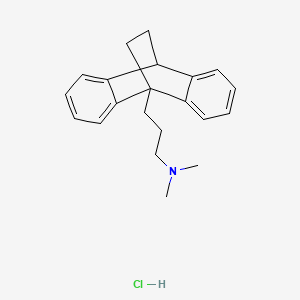

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBLXPMCFCXWFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for N Methyl Maprotiline Hydrochloride

Established Synthetic Pathways and Precursors

The synthesis of the maprotiline (B82187) scaffold is a multi-step process centered around the formation of its characteristic tetracyclic ring system.

A foundational strategy for constructing the tetracyclic core of maprotiline and its derivatives is the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition is a powerful method for forming six-membered rings with high stereochemical control. wikipedia.orgmdpi.com In the context of maprotiline synthesis, this typically involves the reaction of an anthracene (B1667546) derivative (the diene) with a suitable dienophile to create the bridged "ethano" structure. mdpi.comresearchgate.net

One documented approach for analogous structures begins with a substituted anthracene, such as 1,8-dichloroanthracene (B3240527), which undergoes a [4+2] cycloaddition with a dienophile like acrolein. mdpi.comresearchgate.net This key step establishes the tetracyclic framework. Following the cycloaddition, a series of functional group transformations is required to introduce the N-methylaminopropyl side chain. A reported synthesis of maprotiline starts with anthrone (B1665570) and acrylonitrile, which undergo a Michael addition. The resulting intermediate is then processed through several steps, including reduction and cyclization, to form the core structure before the side chain is added and methylated. google.com

The general sequence can be summarized as:

Formation of the Tetracyclic Core: Reaction of an anthracene derivative with a dienophile via a Diels-Alder reaction.

Side Chain Precursor Attachment: Introduction of a carbon chain at the 9-position of the tetracyclic intermediate.

Functional Group Conversion: Modification of the side chain to an amine.

N-Methylation: Introduction of the methyl group to the primary or secondary amine to yield the final product.

The synthesis of maprotiline and its N-methyl derivative involves several crucial intermediates and reaction mechanisms.

Diels-Alder Adduct: The initial product of the cycloaddition between an anthracene and a dienophile is the key tetracyclic intermediate. For example, the reaction between 1,8-dichloroanthracene and acrolein yields 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carbaldehyde. mdpi.comresearchgate.net This aldehyde serves as a handle for further modification.

Reductive Amination: A common and efficient method to form the amine side chain is through reductive amination. The intermediate aldehyde can be reacted directly with methylamine (B109427) in the presence of a reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, to form the N-methylated side chain. researchgate.net

Alternative Side Chain Introduction: An alternative route involves adding a propyl side chain precursor, which is then converted to the amine. For instance, a propionitrile (B127096) group can be introduced and subsequently reduced to a primary amine. This primary amine can then be methylated using reagents like formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide.

The table below outlines a representative synthetic sequence for a maprotiline analog, highlighting the key intermediates.

| Step | Reactants | Key Intermediate/Product | Reaction Type |

| 1 | 1,8-Dichloroanthracene, Acrolein | 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carbaldehyde | Diels-Alder Cycloaddition |

| 2 | Aldehyde Intermediate, Methylamine, H₂, Pd/C | 1-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)-N-methylmethanamine | Reductive Amination |

Maprotiline and N-Methyl Maprotiline are chiral molecules. The development of stereoselective syntheses is crucial for producing single enantiomers, which may have different pharmacological profiles.

Stereoselective Synthesis: Asymmetric Diels-Alder reactions, using chiral catalysts or auxiliaries, can be employed to favor the formation of one enantiomer of the initial cycloadduct. mdpi.com Subsequent steps must be carefully chosen to preserve the stereochemistry. Another approach involves the stereoselective reduction of ketone precursors or other prochiral intermediates. mdpi.com For example, the hydrogenation of an olefin precursor using a palladium catalyst can proceed with high diastereoselectivity due to the catalyst preferentially attacking the less sterically hindered face of the molecule. mdpi.com

Enantiomeric Separations: When a racemic mixture is synthesized, separation of the enantiomers is necessary. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for this purpose. mdpi.com For maprotiline and its metabolites, methods using normal-phase HPLC on silica-packing columns have been described to separate them from other compounds. nih.gov Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, also offers a high-efficiency technique for enantiomeric separation and purity assessment. nih.gov

Development of Novel Synthetic Routes and Process Optimization

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally friendly processes.

Solvent Substitution: Traditional organic syntheses often use hazardous solvents. A greener approach would involve replacing solvents like dichloromethane (B109758) (DCM) and N-methylpyrrolidinone (NMP) with more benign alternatives such as ethyl acetate (B1210297) or bio-based solvents like Cyrene. acs.orgwhiterose.ac.uk

Alternative Reagents: Reagents can also be substituted to reduce hazards. For instance, in bromination steps common in organic synthesis, molecular bromine could be replaced with N-bromosuccinimide (NBS), which is easier and safer to handle. whiterose.ac.uk

Process Efficiency Metrics: The "greenness" of a synthesis can be quantified using metrics like Atom Economy and E-factor (Environmental Factor). Atom economy measures the efficiency of incorporating reactant atoms into the final product, while the E-factor calculates the mass ratio of waste to the desired product. acs.org Optimizing reaction conditions to minimize byproduct formation and using catalytic rather than stoichiometric reagents can significantly improve these metrics.

Energy Efficiency: The use of alternative energy sources like microwave irradiation can accelerate reaction rates, often leading to higher yields and reduced side product formation, contributing to a more sustainable process. researchgate.net

The table below compares traditional and potential green chemistry approaches for a hypothetical synthesis step.

| Process Aspect | Traditional Method | Potential Green Alternative | Benefit |

| Solvent | Dichloromethane (DCM) | Ethyl Acetate, Cyrene | Reduced toxicity and carcinogenicity risk acs.orgwhiterose.ac.uk |

| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) | Safer handling, reduced hazard whiterose.ac.uk |

| Energy Input | Conventional heating | Microwave irradiation | Faster reaction, potentially higher yields researchgate.net |

Continuous flow synthesis offers a powerful alternative to traditional batch processing, providing enhanced control, safety, and efficiency. vapourtec.comresearchgate.netacs.org This technology is particularly well-suited for the synthesis of N-methyl secondary amines like N-Methyl Maprotiline. acs.org

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. vapourtec.com This allows for precise control over parameters such as temperature, pressure, and reaction time. For the synthesis of N-methyl secondary amines, a precursor such as an alkyl mesylate (derived from an alcohol) can be reacted with aqueous methylamine in a heated flow reactor. acs.org

Key advantages of this approach include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents or exothermic reactions. Reactions involving low-boiling-point reagents like methylamine can be performed safely under pressure. acs.org

Improved Yield and Purity: Precise control over reaction conditions often leads to higher yields and reduced formation of impurities. researchgate.net

Scalability: Scaling up production is achieved by running the system for a longer duration rather than using larger reactors, simplifying the transition from laboratory to industrial scale.

Automation: Flow systems can incorporate in-line purification and workup steps, allowing for a fully automated process from starting material to the final product. vapourtec.comfigshare.com A process combining mesylate synthesis and the subsequent nucleophilic substitution with methylamine can be integrated into a single in-line process. acs.org

A typical flow process for N-methylation could involve pumping a solution of the precursor (e.g., 3-(9,10-Ethanoanthracen-9(10H)-yl)propan-1-ol mesylate) and a solution of aqueous methylamine to a mixing point, followed by passage through a heated reactor coil to yield N-Methyl Maprotiline. vapourtec.com

Derivatization for Structure-Activity Relationship (SAR) and Mechanistic Studies

The tetracyclic antidepressant N-Methyl Maprotiline Hydrochloride serves as a foundational scaffold for chemical derivatization aimed at elucidating its structure-activity relationships (SAR) and underlying mechanisms of action. SAR studies involve the systematic modification of a molecule's structure to observe how these changes influence its biological activity. For maprotiline, these investigations are crucial for identifying the key chemical features responsible for its pharmacological profile and for developing new analogues with potentially improved properties.

Research efforts have focused on creating diverse libraries of compounds structurally related to maprotiline. nih.gov These synthetic strategies typically involve modifications to two primary regions of the molecule: the rigid 9,10-dihydro-9,10-ethanoanthracene (B1295376) core and the flexible N-methylpropylamine side chain. nih.gov By altering these components, researchers can probe the molecule's interaction with its biological targets, such as the norepinephrine (B1679862) reuptake transporter. These studies have led to the discovery of maprotiline analogues with varied biological activities, including some with greater potency in certain cellular assays than the parent compound. nih.gov

A critical aspect of understanding the pharmacology of N-Methyl Maprotiline is the study of its metabolites, which can themselves be pharmacologically active. The primary active metabolite of maprotiline is N-Desmethylmaprotiline, also known as normaprotiline. nih.govnih.govfda.gov This compound is formed in the body through hepatic N-demethylation. nih.gov

| Compound | Molecular Formula | Relationship to Parent Drug |

|---|---|---|

| N-Methyl Maprotiline | C20H23N | Parent Compound |

| N-Desmethylmaprotiline | C19H21N | Primary Active Metabolite nih.gov |

To fully profile the metabolic fate of N-Methyl Maprotiline, chemists synthesize derivatives that correspond to or mimic its metabolic products. This process is crucial for identifying and quantifying metabolites in biological systems. Besides N-demethylation, maprotiline undergoes other significant metabolic transformations, including hydroxylation and N-oxidation. nih.gov

Hydroxylation: Maprotiline is metabolized through both aliphatic and aromatic hydroxylation, leading to the formation of metabolites such as 2-hydroxy-maprotiline and 3-hydroxy-maprotiline. nih.gov The synthesis of these hydroxylated analogues provides the authentic standards needed for analytical methods developed to track the drug's metabolic pathways.

N-Oxide Formation: The secondary amine metabolite, N-Desmethylmaprotiline, can undergo further metabolism to form maprotiline-N-oxide. nih.gov The introduction of an N-oxide moiety is a recognized pathway in drug metabolism that can alter a compound's polarity and pharmacokinetic properties. The N-oxide functional group has been explored in various medicinal chemistry programs to modulate the biological activity of heterocyclic compounds. nih.gov

Acetyl Moieties: While hydroxylation and N-oxidation are documented metabolic routes for maprotiline, the introduction of acetyl groups represents a general strategy for exploring phase II conjugation pathways. Acetylation of amine or hydroxyl groups can facilitate drug elimination. Synthesizing acetylated derivatives allows for the investigation of potential secondary metabolic routes.

| Derivative Type | Example Moiety | Purpose in Metabolic Profiling |

|---|---|---|

| Hydroxylated Analogue | -OH | Mimics Phase I metabolic products (e.g., 3-hydroxy-maprotiline) for analytical identification. nih.gov |

| N-Oxide Analogue | -N→O | Represents a product of amine oxidation (e.g., maprotiline-N-oxide) to study further metabolic steps. nih.gov |

| Acetylated Analogue | -NHC(O)CH3 | Investigates potential Phase II conjugation pathways. |

A key goal in modern drug design is to achieve receptor subtype selectivity to maximize therapeutic efficacy and minimize off-target effects. Structural modifications to the N-Methyl Maprotiline scaffold are undertaken to explore and enhance its selectivity for specific receptor subtypes. Although maprotiline is known primarily as a norepinephrine reuptake inhibitor, its broader pharmacological profile includes interactions with other receptors. wikipedia.org

Strategies to enhance selectivity often involve rational design based on the structural biology of target receptors. Even without a crystal structure of maprotiline bound to its transporter, principles from other receptor-ligand systems can guide synthetic efforts. nih.govresearchgate.net

Side Chain Modification: Altering the length, rigidity, and functional groups of the N-methylpropylamine side chain can influence how the molecule fits into the receptor's binding pocket. For instance, introducing moieties capable of forming specific interactions, such as hydrogen bonds or salt bridges with non-conserved amino acid residues, can confer selectivity for one receptor subtype over another. elifesciences.org

Introduction of Polar or Charged Groups: The strategic placement of polar or charged functional groups on the aromatic rings or the aliphatic bridge of the maprotiline structure could facilitate interactions with unique "hotspots" within a target receptor's binding site, thereby driving subtype selectivity. researchgate.net

| Structural Modification Strategy | Rationale for Receptor Subtype Selectivity | Example of Modification |

|---|---|---|

| Side Chain Functionalization | To target unique amino acid residues in the binding pocket of a specific receptor subtype. elifesciences.org | Addition of a hydroxyl or carboxyl group to the propyl chain. |

| Modification of Tetracyclic Core | To alter the three-dimensional conformation for a better fit in the desired receptor subtype. | Substitution on one of the aromatic rings. |

| Alteration of Amine Group | To change the pKa and hydrogen bonding capacity of the ligand. | Replacement of the N-methyl group with a larger alkyl or cyclic group. |

Molecular and Cellular Pharmacology of N Methyl Maprotiline Hydrochloride: Mechanistic Insights

Neurotransmitter Transporter Modulation: In Vitro and Ex Vivo Characterization

The primary mechanism of action for N-Methyl Maprotiline (B82187), mediating the effects of its parent compound, is the potent and selective inhibition of the norepinephrine (B1679862) transporter (NET). nih.govpatsnap.comnih.gov This activity leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. patsnap.comwikipedia.org Its profile is characterized by a high affinity for NET, with significantly lower affinity for the serotonin (B10506) and dopamine (B1211576) transporters, ensuring a targeted neurochemical effect. patsnap.comwikipedia.org

N-Methyl Maprotiline, as the active metabolite of maprotiline, is a potent inhibitor of the norepinephrine transporter. guidetopharmacology.org Radioligand binding assays for maprotiline have demonstrated a high affinity for NET, with a reported inhibition constant (Ki) of 11.1 nM. wikipedia.org This potent binding affinity translates to a strong inhibition of norepinephrine reuptake into the presynaptic neuron. patsnap.comwikipedia.org This selective blockade of NET is considered the primary pharmacological action responsible for the compound's therapeutic effects. wikipedia.org The tetracyclic structure of the parent compound, maprotiline, distinguishes it from typical tricyclic antidepressants, and it is recognized as a highly selective inhibitor of norepinephrine reuptake in both the brain and peripheral tissues. nih.govnih.gov

In contrast to its potent activity at the norepinephrine transporter, N-Methyl Maprotiline exhibits a markedly weak interaction with both the serotonin transporter (SERT) and the dopamine transporter (DAT). wikipedia.orgguidetopharmacology.org Binding assays for maprotiline reveal a very low affinity for these transporters, with Ki values of 1,800 nM for SERT and 5,600 nM for DAT. wikipedia.org This significant separation in binding affinity underscores a high degree of selectivity for NET. This selective inhibition allows for a targeted enhancement of norepinephrine levels without significantly affecting the serotonin and dopamine neurotransmitter systems. patsnap.com This pharmacological profile distinguishes it from many other antidepressants that may interact with multiple monoamine transporters. patsnap.comwikipedia.org

Table 1: Monoamine Transporter Binding Affinities

| Transporter | Ki (nM) |

| Norepinephrine Transporter (NET) | 11.1 |

| Serotonin Transporter (SERT) | 1,800 |

| Dopamine Transporter (DAT) | 5,600 |

This interactive table summarizes the binding affinities (Ki) of maprotiline, the parent compound of N-Methyl Maprotiline, for the three major monoamine transporters. Lower Ki values indicate stronger binding affinity.

Receptor Binding Affinities and Antagonistic Properties

N-Methyl Maprotiline is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.orgguidetopharmacology.org Quantitative binding assays for its parent compound, maprotiline, show a high affinity for this receptor, with a Ki value of 1.3 nM. wikipedia.org This strong antihistaminergic action is a significant component of the compound's pharmacological activity. nih.gov The antagonism of H1 receptors in the central nervous system is a well-established mechanism. nih.gov

The interaction of N-Methyl Maprotiline with muscarinic acetylcholine (B1216132) receptors (M1-M5) is weak. wikipedia.orgguidetopharmacology.org Maprotiline demonstrates minimal anticholinergic effects compared to many tricyclic antidepressants. wikipedia.org Its binding affinity for muscarinic receptors is low, with a reported Ki value of 900 nM. wikipedia.org This suggests a lower potential for centrally and peripherally mediated anticholinergic effects, such as dry mouth or blurred vision, which are common with less selective antidepressant agents. patsnap.com

N-Methyl Maprotiline displays moderate antagonistic properties at alpha-1 (α1) adrenergic receptors and also interacts with alpha-2 (α2) adrenergic receptors. nih.govwikipedia.org The Ki value for maprotiline at the α1-adrenergic receptor is 68 nM, indicating moderate binding affinity. wikipedia.org This peripheral α1 adrenergic antagonism can contribute to effects such as orthostatic hypotension. nih.gov Additionally, the compound acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors. nih.gov Blockade of these autoreceptors can lead to a feedback-mediated increase in the release of norepinephrine, which may complement the effects of reuptake inhibition. nih.gov

Table 2: Receptor Binding Affinities

| Receptor | Ki (nM) | Role |

| Histamine H1 | 1.3 | Potent Antagonist |

| Alpha-1 Adrenergic | 68 | Moderate Antagonist |

| Muscarinic Acetylcholine | 900 | Weak Antagonist |

This interactive table displays the binding affinities (Ki) and functional role of maprotiline, the parent compound of N-Methyl Maprotiline, at various neurotransmitter receptors. Lower Ki values indicate stronger binding affinity.

5-Hydroxytryptamine Receptor (e.g., 5-HT2A, 5-HT2C, 5-HT7) Binding Profiles

5-HT2A and 5-HT2C Receptors: Maprotiline, the parent compound of N-Methyl Maprotiline, demonstrates moderate antagonist activity at 5-HT2 receptors. nih.gov While specific binding affinity values (Kᵢ) for the N-methylated form are not readily available in the cited literature, the interaction with the 5-HT2 subfamily, which includes the 5-HT2A and 5-HT2C subtypes, is a recognized aspect of its pharmacology. These receptors are coupled to Gq/11 proteins and their modulation can influence mood, anxiety, and appetite. nih.gov

5-HT7 Receptor: Maprotiline has also been identified as an antagonist of the 5-HT7 receptor. nih.gov This receptor is coupled to Gs proteins, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The 5-HT7 receptor is implicated in the regulation of circadian rhythms, learning, memory, and mood, suggesting that its antagonism by N-Methyl Maprotiline may contribute to the compound's therapeutic effects in certain central nervous system disorders. wikipedia.orgnih.gov

Interactive Table: Binding Profile of Maprotiline at 5-HT Receptors

| Receptor Subtype | Reported Activity |

|---|---|

| 5-HT2A | Moderate Antagonist |

| 5-HT2C | Moderate Antagonist |

| 5-HT7 | Antagonist |

D2 Dopamine Receptor Binding

The interaction of N-Methyl Maprotiline Hydrochloride with dopaminergic systems has been characterized, primarily focusing on the D2 dopamine receptor. Maprotiline displays a weak antagonist affinity for the D2 receptor. nih.gov The K D value for maprotiline at the dopamine transporter is reported to be 1000 nM, indicating a significantly lower affinity compared to its primary target, the noradrenaline transporter. abcam.com This weak interaction at the D2 receptor suggests that dopaminergic blockade is not a primary mechanism of action for this compound.

Interactive Table: Binding Affinity of Maprotiline for the Dopamine Transporter

| Transporter | K D (nM) |

|---|---|

| Dopamine Transporter | 1000 |

Enzymatic Interactions and Modulatory Effects

Carbonic Anhydrase Isoenzyme (hCA I, hCA II) Inhibition: Kinetic Analysis

In vitro studies have demonstrated that maprotiline, the parent compound of N-Methyl Maprotiline, inhibits the activity of human carbonic anhydrase (hCA) isoenzymes I and II. researchgate.net Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation and other physiological processes. mdpi.com

Kinetic analysis of this inhibition revealed that maprotiline acts as a noncompetitive inhibitor for both hCA I and hCA II. researchgate.net The inhibition constants (Ki) were determined to be 6.57 ± 0.5 µM for hCA I and 4.15 ± 0.11 µM for hCA II, indicating a more potent inhibition of the hCA II isoenzyme. researchgate.net

Interactive Table: Inhibition of Human Carbonic Anhydrase Isoenzymes by Maprotiline

| Isoenzyme | Inhibition Constant (K i ) [µM] | Type of Inhibition |

|---|---|---|

| hCA I | 6.57 ± 0.5 | Noncompetitive |

| hCA II | 4.15 ± 0.11 | Noncompetitive |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Activity Modulation

The modulatory effects of various antidepressant compounds on cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have been a subject of investigation due to the role of cholinergic signaling in cognitive function. researchgate.netmdpi.com While several antidepressants have been shown to inhibit these enzymes, specific inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) for this compound were not detailed in the provided search results. One study indicated that maprotiline's effects on these enzymes were investigated, but the specific outcomes of this investigation were not available. researchgate.net

Preclinical Pharmacodynamic Studies in Animal Models and In Vitro Systems

Effects on Catecholamine Potentiation in Preclinical Preparations

A primary and well-established pharmacological action of this compound is the potentiation of catecholaminergic neurotransmission, specifically through the inhibition of norepinephrine (noradrenaline) reuptake. patsnap.comnih.gov This action increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing its effects on postsynaptic receptors.

In vivo studies in animal models have demonstrated this effect. For instance, maprotiline was shown to counteract the depletion of brain norepinephrine induced by the neurotoxin H 77/77 (4-alpha-dimethyl-m-tyramine). nih.gov Furthermore, in functional in-vivo tests, maprotiline was effective in potentiating the hyperthermic effects of thyrotropin-releasing hormone (TRH) and counteracting reserpine-induced hypothermia, actions consistent with the enhancement of central noradrenergic neurotransmission. nih.gov In these studies, the potency of maprotiline in potentiating noradrenergic effects was found to be less than that of desipramine (B1205290). nih.gov

The high affinity of maprotiline for the norepinephrine transporter is quantified by a K D value of 11.1 nM, which is substantially lower than its affinity for the dopamine and serotonin transporters (1000 nM and 5800 nM, respectively), highlighting its selectivity as a norepinephrine reuptake inhibitor. abcam.com Chronic treatment with maprotiline in rats, however, did not lead to a downregulation of beta-adrenergic receptor recognition sites in the frontal cortex, suggesting a complex adaptive response to prolonged enhancement of noradrenergic signaling. scielo.br

Neurochemical Alterations in Specific Brain Regions (e.g., Synaptic Cleft Catecholamine Concentration)

N-Methyl Maprotiline, an active metabolite of the tetracyclic compound Maprotiline, contributes to the parent drug's pharmacological profile through its influence on neurochemical systems within the central nervous system. usbio.net The primary mechanism involves the modulation of catecholamine levels, particularly norepinephrine, in the synaptic cleft. patsnap.comnih.govnih.gov This action stems from a potent and selective inhibition of the norepinephrine transporter (NET). patsnap.comnih.gov By blocking the reuptake of norepinephrine from the synapse back into the presynaptic neuron, N-Methyl Maprotiline effectively increases the concentration and prolongs the availability of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling. patsnap.comnih.gov This selectivity for the norepinephrine transporter is a defining characteristic, with significantly lower affinity for both serotonin and dopamine transporters. patsnap.com

Research has also identified downstream effects on other neurochemical systems in specific brain regions. In preclinical models, administration of the parent compound, Maprotiline, has been shown to induce significant changes in glutamate (B1630785) receptor expression. Specifically, studies have documented increased expression of GluR1 and GluR2/3 subunits, which are components of AMPA receptors, in the nucleus accumbens, dorsal striatum, and hippocampus. selleckchem.com These alterations suggest that beyond direct modulation of catecholamines, the compound can influence neuroplasticity and glutamatergic neurotransmission in brain circuits critical for mood and cognition. selleckchem.commdpi.com

The following table summarizes the observed neurochemical alterations in various brain regions.

| Brain Region | Neurochemical Alteration | Key Research Finding |

| General CNS | Increased Synaptic Norepinephrine | Potently inhibits the norepinephrine transporter, blocking reuptake and increasing synaptic concentration. patsnap.comnih.govnih.gov |

| General CNS | Minimal effect on Serotonin and Dopamine | Exhibits low affinity for serotonin and dopamine transporters, leading to selective action on norepinephrine. patsnap.com |

| Nucleus Accumbens | Increased Glutamate Receptor Expression | Significantly increases the expression of GluR1 and GluR2/3 subunits. selleckchem.com |

| Dorsal Striatum | Increased Glutamate Receptor Expression | Significantly increases the expression of GluR1 and GluR2/3 subunits. selleckchem.com |

| Hippocampus | Increased Glutamate Receptor Expression | Significantly increases the expression of GluR1 and GluR2/3 subunits. selleckchem.com |

Cellular Mechanisms of Action in Receptor-Expressing Cell Lines

In vitro studies using various receptor-expressing cell lines have provided deeper insights into the cellular and molecular mechanisms of this compound's parent compound, Maprotiline. These investigations have revealed effects on cell viability, intracellular signaling, and gene expression.

In the Neuro-2a (N2a) neuroblastoma cell line, Maprotiline has been observed to decrease cell viability in a manner dependent on concentration and time. selleckchem.com This effect is associated with the induction of apoptosis, confirmed by an increase in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. selleckchem.com Furthermore, Maprotiline was found to trigger an increase in intracellular calcium concentrations ([Ca2+]i) within these cells by mobilizing calcium from internal stores located in the endoplasmic reticulum (ER). selleckchem.com

Studies on human embryonic kidney (HEK) cells and oocytes engineered to express hERG (human Ether-à-go-go-Related Gene) potassium channels have demonstrated that Maprotiline acts as an inhibitor of these channels. selleckchem.com This blockade was shown to primarily affect open channels, with no significant impact on closed channels. selleckchem.com

In human umbilical vein endothelial cells (HUVECs), Maprotiline has demonstrated anti-inflammatory properties. When these cells were stimulated with lipopolysaccharide (LPS), Maprotiline significantly inhibited the expression of vascular cell adhesion molecule-1 (VCAM-1) and intracellular adhesion molecule-1 (ICAM-1). nih.gov This suggests that the compound can interfere with inflammatory pathways, potentially by modulating the NF-κB signaling cascade. nih.gov

Research utilizing retinal ganglion cells (RGCs) has uncovered a neuroprotective mechanism involving the histamine H1 receptor (HRH1). In these cells, Maprotiline was found to restore endoplasmic reticulum (ER) homeostasis and rescue cells from degeneration. nih.gov The proposed mechanism is the inhibition of HRH1, a Gq protein-coupled receptor. This inhibition prevents the subsequent activation of the phospholipase C (PLC)-IP3 pathway, which would otherwise lead to the release of calcium from the ER and contribute to cellular stress and damage. nih.gov

The table below details the cellular mechanisms observed in different experimental cell line models.

| Cell Line | Receptor/Target | Cellular Mechanism of Action | Observed Effect |

| Neuro-2a (neuroblastoma) | Intracellular Calcium Stores | Mobilization of Ca2+ from the endoplasmic reticulum. selleckchem.com | Increased intracellular calcium concentration, induction of apoptosis, and increased caspase-3 activation. selleckchem.com |

| HEK cells / Oocytes | hERG Potassium Channels | Blocks open hERG channels. selleckchem.com | Inhibition of potassium channel function. selleckchem.com |

| HUVECs (endothelial cells) | Adhesion Molecule Promoters (e.g., via NF-κB pathway) | Downregulation of gene expression following LPS stimulation. nih.gov | Decreased expression of ICAM-1 and VCAM-1. nih.gov |

| Retinal Ganglion Cells (RGCs) | Histamine H1 Receptor (HRH1) | Inhibition of HRH1-mediated ER Ca2+ release via the PLC-IP3 pathway. nih.gov | Restoration of ER homeostasis and neuroprotection. nih.gov |

Metabolic Pathways and Biotransformation Research of N Methyl Maprotiline Hydrochloride

Identification and Characterization of Major and Minor Metabolites

The metabolism of N-Methyl Maprotiline (B82187) Hydrochloride results in a variety of metabolites, which have been identified and characterized through extensive research. These metabolites are formed through several key enzymatic reactions.

N-Demethylation to Desmethylmaprotiline (B108240): Structural Elucidation

A principal metabolic pathway for N-Methyl Maprotiline is N-demethylation, leading to the formation of its major active metabolite, desmethylmaprotiline. drugbank.comencyclopedia.pubnih.gov This process involves the removal of a methyl group from the nitrogen atom of the side chain. encyclopedia.pubnih.gov Structurally, this results in a secondary amine from the parent compound's tertiary amine. The resulting desmethylmaprotiline is also pharmacologically active. drugbank.comnih.govdrugfuture.com

The structural elucidation of desmethylmaprotiline and other metabolites has been achieved using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com Studies in rats have shown that after oral administration of maprotiline, both the parent drug and its demethylated metabolite, desmethylmaprotiline, can be found in the serum and brain. nih.govresearchgate.net

Hydroxylation (Aliphatic and Aromatic): Isomer Identification (e.g., 2-OH-maprotiline, 3-OH-maprotiline)

Hydroxylation is another significant biotransformation pathway for N-Methyl Maprotiline, occurring at both aliphatic and aromatic sites. drugbank.compharmacompass.comhres.ca This process introduces a hydroxyl (-OH) group into the molecule. Aromatic hydroxylation leads to the formation of phenolic metabolites. tandfonline.com

Specific isomers that have been identified include 2-hydroxymaprotiline and 3-hydroxymaprotiline. drugbank.comnih.govtandfonline.com These hydroxylated metabolites have been isolated from human urine. tandfonline.com In addition to these, a 2,3-dihydrodiol metabolite has also been identified in human urine, indicating that aromatic hydroxylation can be followed by further enzymatic reactions. tandfonline.comamazonaws.com Smaller quantities of the corresponding N-demethylated hydroxylated compounds have also been detected. tandfonline.com

| Identified Hydroxylated Metabolite | Location of Hydroxyl Group |

| 2-hydroxymaprotiline | Aromatic ring |

| 3-hydroxymaprotiline | Aromatic ring |

| 2,3-dihydrodiol-maprotiline | Aromatic ring |

Formation of Aromatic Methoxy (B1213986) Derivatives

Following aromatic hydroxylation, a subsequent metabolic step can be the formation of aromatic methoxy derivatives. drugbank.compharmacompass.comhres.ca This involves the methylation of the newly introduced hydroxyl group, converting it into a methoxy (-OCH3) group. One such metabolite, 3-hydroxy-2-methoxymaprotiline, has been identified in dog urine and feces, as well as in rabbit urine and rat bile. tandfonline.com

N-Oxidation Pathways (e.g., Maprotiline-N-oxide)

N-oxidation represents another metabolic route for N-Methyl Maprotiline, resulting in the formation of maprotiline-N-oxide. nih.govencyclopedia.pubdrugfuture.com In this pathway, an oxygen atom is added to the nitrogen atom of the side chain. nih.gov Maprotiline-N-oxide is considered to be a pharmacologically active metabolite. drugfuture.com This pathway is more specific to tertiary amines. nih.gov

Glucuronide Conjugation

Glucuronide conjugation is a major phase II metabolic pathway for N-Methyl Maprotiline and its metabolites. hres.caamazonaws.com This process involves the attachment of glucuronic acid to the metabolites, which significantly increases their water solubility and facilitates their excretion from the body, primarily through urine. hres.camdpi.com It is estimated that approximately 75% of the metabolites excreted in urine are in the form of glucuronide conjugates. hres.caamazonaws.com Both the hydroxylated metabolites and the parent drug can undergo glucuronidation. oup.com

Cytochrome P450 (CYP) Enzyme Involvement in Oxidative Metabolism

The oxidative metabolism of N-Methyl Maprotiline, particularly N-demethylation and hydroxylation, is primarily catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. nih.govscialert.netmdpi.com

Research has identified specific CYP isoenzymes responsible for these transformations. Studies using human liver microsomes and selective inhibitors have shown that CYP2D6 is the major enzyme responsible for the N-demethylation of maprotiline to desmethylmaprotiline. amazonaws.comnih.govresearchgate.netCYP1A2 also contributes to this metabolic pathway, but to a lesser extent. amazonaws.comnih.govresearchgate.net It has been estimated that at therapeutic plasma concentrations, CYP2D6 mediates approximately 83% of desmethylmaprotiline formation, while CYP1A2 is responsible for the remaining 17%. nih.gov

The involvement of these polymorphic enzymes, particularly CYP2D6, can lead to inter-individual variations in the metabolism of maprotiline. nih.govsigmaaldrich.com Some research also suggests a potential role for CYP2C19 in the metabolism of maprotiline in certain individuals. scialert.net

| CYP Enzyme | Role in Maprotiline Metabolism |

| CYP2D6 | Major enzyme in N-demethylation to desmethylmaprotiline. amazonaws.comnih.govresearchgate.net |

| CYP1A2 | Minor contributor to N-demethylation. amazonaws.comnih.govresearchgate.net |

| CYP2C19 | Potential involvement in some patients. scialert.net |

Role of CYP2D6 and CYP1A2 in N-Demethylation

The N-demethylation of maprotiline to its major active metabolite, desmethylmaprotiline, is a critical step in its metabolism. Studies have consistently shown that CYP2D6 is the primary enzyme responsible for this reaction. This has been demonstrated in studies using human liver microsomes where the formation of desmethylmaprotiline was significantly inhibited by quinidine, a selective inhibitor of CYP2D6.

CYP1A2 also contributes to the N-demethylation of maprotiline, although to a lesser extent than CYP2D6. Inhibition studies with furafylline, a selective inhibitor of CYP1A2, have confirmed its involvement. Kinetic analyses in human liver microsomes suggest a two-enzyme model for maprotiline demethylation. CYP2D6 exhibits a high-affinity for maprotiline, while CYP1A2 has a lower affinity. At therapeutic plasma concentrations of approximately 1 microM, it is estimated that CYP2D6 mediates about 83% of desmethylmaprotiline formation, with CYP1A2 accounting for the remaining 17%.

Table 1: Contribution of CYP2D6 and CYP1A2 to Maprotiline N-Demethylation

| Enzyme | Role | Supporting Evidence | Estimated Contribution at 1 µM Plasma Concentration |

|---|---|---|---|

| CYP2D6 | Major contributor to N-demethylation | Inhibition by quinidine. High-affinity binding site. | ~83% |

| CYP1A2 | Minor contributor to N-demethylation | Inhibition by furafylline. Low-affinity binding site. | ~17% |

Preclinical Biotransformation Studies: In Vitro Microsomal and Hepatocyte Assays

Preclinical evaluation of maprotiline metabolism heavily relies on in vitro systems such as liver microsomes and hepatocytes. These assays are crucial for determining the intrinsic clearance of the compound and for identifying the enzymes involved in its biotransformation.

In vitro studies using human liver microsomes have been instrumental in elucidating the roles of CYP2D6 and CYP1A2 in N-demethylation, as detailed in section 4.2.1. These experiments typically involve incubating maprotiline with microsomes in the presence and absence of specific CYP inhibitors. The formation of the metabolite, desmethylmaprotiline, is then quantified using techniques like HPLC.

Hepatocyte assays provide a more physiologically relevant model as they contain a full complement of metabolic enzymes and cofactors. These assays are used to confirm findings from microsomal studies and to investigate the contribution of both Phase I and Phase II metabolic pathways, including glucuronidation. By comparing the metabolic profiles in different in vitro systems, researchers can build a comprehensive picture of how N-Methyl Maprotiline Hydrochloride is processed in the body.

Table 3: Overview of In Vitro Models for Maprotiline Biotransformation Studies

| In Vitro Model | Key Features | Applications in Maprotiline Research |

|---|---|---|

| Liver Microsomes | Contain Phase I enzymes (e.g., CYPs). | Determining the role of specific CYP isoforms in N-demethylation through inhibition studies. Estimating intrinsic clearance. |

| Hepatocytes | Contain both Phase I and Phase II enzymes in a more physiologically relevant environment. | Confirming CYP-mediated pathways. Investigating non-CYP pathways like glucuronidation. Providing a more comprehensive metabolic profile. |

Comparative Metabolism with Related Tetracyclic and Tricyclic Antidepressants

Maprotiline is a tetracyclic antidepressant, but it shares structural and functional similarities with tricyclic antidepressants (TCAs). The metabolic pathways of maprotiline, particularly N-demethylation, are analogous to those of TCAs like imipramine (B1671792) and amitriptyline (B1667244). Both imipramine and amitriptyline are tertiary amines that are N-demethylated to active secondary amine metabolites, desipramine (B1205290) and nortriptyline (B1679971), respectively. This process is also primarily mediated by CYP enzymes, with CYP2D6 playing a significant role.

However, there are also differences. For instance, unlike many TCAs which can inhibit serotonin (B10506) reuptake, maprotiline is a selective norepinephrine (B1679862) reuptake inhibitor. Furthermore, while hydroxylation is a major metabolic pathway for many TCAs, the primary initial metabolic step for maprotiline is N-demethylation. Comparing the metabolism of maprotiline to other tetracyclic antidepressants like mianserin (B1677119) also reveals differences. Mianserin is metabolized through N-demethylation, aromatic hydroxylation, and N-oxidation. These comparative analyses help to understand the structure-metabolism relationships within this class of drugs and can inform the development of new compounds with improved metabolic profiles.

Analytical Methodologies for Research and Impurity Profiling of N Methyl Maprotiline Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography stands as the cornerstone for the analysis of N-Methyl Maprotiline (B82187) Hydrochloride, providing the necessary resolving power to separate it from structurally similar compounds. Various chromatographic methods have been developed and validated for the analysis of Maprotiline and its related impurities. researchgate.net

High-Performance Liquid Chromatography (HPLC): Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of impurities in Maprotiline drug products. researchgate.net A simple, sensitive, and accurate stability-indicating HPLC method has been developed to separate Maprotiline from its potential degradation products and process-related impurities, including N-Methyl Maprotiline (also known as Impurity E). researchgate.net

Method development focuses on achieving adequate resolution between the main peak of Maprotiline and the peaks of all potential impurities. researchgate.net Validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.netacgpubs.org A reversed-phase HPLC method was developed for the simultaneous quantification of maprotiline and its primary metabolite, N-desmethylmaprotiline, in biological fluids, demonstrating the utility of HPLC in resolving closely related structures. nih.gov In this method, samples were extracted and separated on a C18 column with UV detection at 205 nm. nih.gov

Key parameters for a validated HPLC method for impurity profiling are detailed in the table below.

Table 1: HPLC Method Parameters for Impurity Profiling of Maprotiline Hydrochloride

| Parameter | Details |

|---|---|

| Column | Lichrospher RP Select B (250 mm × 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Ammonium (B1175870) hydrogen carbonate (0.05 M, pH 8.1) : Acetonitrile : Methanol (B129727) : Tetrahydrofuran (20:80:32:4.5, v/v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 215 nm researchgate.net |

| Injection Volume | 10 µL researchgate.net |

| Column Temperature | 40°C researchgate.net |

| Mode | Isocratic researchgate.net |

This interactive table summarizes the HPLC conditions used for the separation of Maprotiline and its impurities, including N-Methyl Maprotiline.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Application in Metabolite Identification and Trace Analysis

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the trace analysis and identification of drug metabolites. mdpi.comsemanticscholar.org Its high sensitivity and selectivity make it ideal for identifying and quantifying low-level impurities like N-Methyl Maprotiline in various matrices, including plasma and oral fluid. researchgate.net LC-MS/MS methods are frequently developed for the simultaneous determination of multiple antidepressants and their metabolites. researchgate.netnih.gov

In these methods, sample preparation often involves solid-phase extraction (SPE) or protein precipitation to isolate the analytes from the biological matrix. researchgate.netnih.gov Chromatographic separation is typically achieved on a C18 column, and detection is performed using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides excellent specificity. nih.gov The ability to monitor specific precursor-to-product ion transitions allows for unambiguous identification and quantification, even in complex samples. nih.gov The high sensitivity of LC-MS/MS allows for detection limits in the low ng/mL range, which is crucial for pharmacokinetic studies and impurity profiling. researchgate.nettandfonline.com

Table 2: General LC-MS/MS Method Parameters

| Parameter | Common Details |

|---|---|

| Separation | C18 column researchgate.netnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and an aqueous buffer (e.g., Ammonium formate, Acetic acid) researchgate.netnih.gov |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation researchgate.net |

This interactive table outlines typical parameters for LC-MS/MS analysis of neuropsychotropic drugs and their metabolites.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) represent another important analytical approach for Maprotiline and its related substances. mdpi.comencyclopedia.pub GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile compounds or those with polar functional groups, derivatization is often required to improve their chromatographic properties. oup.com

GC-MS methods have been developed for the determination of various antidepressants, including Maprotiline, in human urine and plasma. encyclopedia.pubresearchgate.net These methods often involve a liquid-liquid extraction or solid-phase extraction step for sample cleanup, followed by derivatization. oup.comresearchgate.net The mass spectrometer provides definitive identification of the compounds based on their mass spectra and fragmentation patterns. oup.comnih.gov For instance, the metabolic pathways involving demethylation can be elucidated by observing the characteristic mass shifts in the resulting spectra. oup.com

Table 3: GC-MS Method Parameters for Antidepressant Analysis

| Parameter | Details |

|---|---|

| Column | HP-5MS fused silica (B1680970) capillary column tandfonline.comresearchgate.net or CP-Sil 5 CB encyclopedia.pub |

| Carrier Gas | Helium tandfonline.com or Hydrogen encyclopedia.pub |

| Injection Mode | Splitless tandfonline.comoup.com |

| Derivatization Agent | BSTFA/1% TMCS (for compounds with active hydrogens) oup.com |

| Detection | Mass Spectrometry (Electron Impact or Chemical Ionization) oup.com |

This interactive table summarizes common GC-MS conditions for the analysis of Maprotiline and related compounds.

Ultra-Fast/Ultra-High Performance Liquid Chromatography (UFLC/UHPLC)

Ultra-Fast Liquid Chromatography (UFLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are modern advancements of HPLC that utilize columns with smaller particle sizes (< 3 µm). acgpubs.orgnih.gov These techniques offer significant advantages, including reduced analysis time, lower solvent consumption, and improved separation efficiency compared to conventional HPLC. acgpubs.org

A stability-indicating isocratic reverse-phase UFLC method has been developed and validated for the quantification of Maprotiline Hydrochloride in bulk and pharmaceutical forms. acgpubs.org This method is capable of separating the active ingredient from its degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic), demonstrating its utility for impurity profiling. acgpubs.org Similarly, UHPLC coupled with MS/MS (UHPLC-MS/MS) provides a rapid and highly sensitive platform for the simultaneous analysis of numerous neuropsychotropic drugs, including antidepressants and their metabolites, in serum. nih.gov

Table 4: UFLC Method Parameters for Maprotiline Analysis

| Parameter | Details |

|---|---|

| Column | C18 (100 mm × 4 mm, 3 µm particle size) acgpubs.org |

| Mobile Phase | Acetonitrile : Phosphate buffer (pH 7) (75:25, v/v) acgpubs.org |

| Flow Rate | 0.4 mL/min acgpubs.org |

| Detection | UV at 215 nm acgpubs.org |

| Linearity Range | 0.1 to 1.5 µg/mL acgpubs.org |

This interactive table presents the validated UFLC method conditions for the analysis of Maprotiline.

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a cost-effective and rapid alternative to chromatographic techniques for the quantification of electroactive compounds. mdpi.comresearchgate.net These methods are known for their simplicity, high sensitivity, and short analysis times. mdpi.com

Potentiometric Determination Using Modified Carbon Paste Electrodes (CPE)

Potentiometry using ion-selective electrodes (ISEs) is a valuable technique for determining the concentration of active ingredients in pharmaceuticals. mdpi.comnih.gov For the analysis of Maprotiline, modified carbon paste electrodes (CPEs) have been successfully developed and applied. mdpi.comnih.govdntb.gov.ua

The principle of this method involves creating an electrode that is selectively responsive to the target ion. This is achieved by modifying the carbon paste—a mixture of graphite (B72142) powder and a binder—with an ion-association complex. mdpi.comresearchgate.net For Maprotiline, an ion-pair of Maprotiline-tetraphenylborate (MAP-TPB) is used as the electroactive sensing material incorporated into the paste. mdpi.comnih.gov

The resulting modified CPE exhibits a potentiometric response to Maprotiline ions in a sample solution, with the potential difference being proportional to the logarithm of the analyte concentration, following the Nernst equation. mdpi.com These electrodes have demonstrated excellent performance, including a near-Nernstian slope, a wide linear concentration range (e.g., 1.6 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹), a low detection limit (e.g., 1.1 × 10⁻⁷ mol L⁻¹), and a fast response time (<10 seconds). mdpi.comnih.gov The method has been successfully used to determine Maprotiline in pure solutions, pharmaceutical tablets, and urine samples. mdpi.comnih.gov While this method is developed for Maprotiline, its selectivity against structurally similar impurities like N-Methyl Maprotiline would need to be carefully evaluated for specific applications.

Table 5: Performance Characteristics of a Modified Carbon Paste Electrode for Maprotiline Determination

| Parameter | Reported Value |

|---|---|

| Sensor | Maprotiline-tetraphenylborate (MAP-TPB) based CPE mdpi.comresearchgate.net |

| Slope | -59.5 ± 0.8 mV/decade mdpi.comnih.gov |

| Linear Range | 1.6 × 10⁻⁷ – 1.0 × 10⁻² mol L⁻¹ mdpi.comnih.gov |

| Detection Limit | 1.1 × 10⁻⁷ mol L⁻¹ mdpi.comnih.gov |

| Response Time | < 10 s mdpi.com |

| pH Range | 2.4 – 9.6 mdpi.com |

This interactive table summarizes the key performance indicators of a potentiometric sensor for Maprotiline.

Development and Characterization of Ion-Selective Electrodes (ISEs)

Ion-selective electrodes (ISEs) offer a simple, cost-effective, and rapid method for the determination of N-Methyl Maprotiline Hydrochloride in various samples. researchgate.netmdpi.com These potentiometric sensors are designed to exhibit a selective response towards the target ion in a sample matrix. mdpi.com

The development of an ISE for maprotiline typically involves the incorporation of an electroactive material into a poly(vinyl chloride) (PVC) membrane or a carbon paste electrode (CPE). researchgate.netmdpi.com For instance, a novel PVC membrane sensor for maprotiline hydrochloride was developed using MIL-53(Al), a type of metal-organic framework, as the ionophore. researchgate.net This sensor demonstrated a linear response over a wide concentration range of 1.0 × 10⁻⁹ M to 1.0 × 10⁻² M with a Nernstian slope of 59.1 mV/decade and a low detection limit of 9.0 × 10⁻¹⁰ M. researchgate.net The operational pH range for this electrode was found to be between 2.0 and 9.5. researchgate.net

Similarly, modified carbon paste electrodes (mCPEs) have been developed for the potentiometric determination of maprotiline. mdpi.com One such electrode, based on a maprotiline-tetraphenylborate ion-association complex with 2-nitrophenyloctyl ether as a binder and sodium tetraphenylborate (B1193919) as a lipophilic additive, exhibited a theoretical Nernstian response of -59.5 ± 0.8 mV/decade. mdpi.comresearchgate.netnih.gov This mCPE was effective over a concentration range of 1.6 × 10⁻⁷ to 1.0 × 10⁻² mol L⁻¹ with a detection limit of 1.1 × 10⁻⁷ mol L⁻¹. mdpi.comresearchgate.netnih.gov The electrode also demonstrated a rapid response time of less than 5 seconds at higher concentrations and was functional across a broad pH range of 2.4 to 9.6. mdpi.com

The performance of these ISEs is characterized by several parameters, including the slope of the linear response, the limit of detection (LOD), the linear range, and the response time. The selectivity of the electrode, its ability to detect the target ion in the presence of other interfering ions, is a critical factor and is determined using the matched potential method or the separation solution method.

Table 1: Performance Characteristics of Ion-Selective Electrodes for Maprotiline Hydrochloride

| Electrode Type | Ionophore/Electroactive Material | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | pH Range | Reference |

| PVC Membrane | MIL-53(Al) | 1.0 × 10⁻⁹ - 1.0 × 10⁻² | 59.1 | 9.0 × 10⁻¹⁰ | 2.0 - 9.5 | researchgate.net |

| Modified Carbon Paste | Maprotiline-tetraphenylborate | 1.6 × 10⁻⁷ - 1.0 × 10⁻² | -59.5 ± 0.8 | 1.1 × 10⁻⁷ | 2.4 - 9.6 | mdpi.comresearchgate.netnih.gov |

Spectroscopic Techniques for Structural Characterization and Analysis

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of this compound.

UV-Vis spectrophotometry is a widely used technique for the quantitative determination of maprotiline hydrochloride. The method is often based on the formation of colored ion-pair complexes with specific reagents. For instance, two spectrophotometric methods have been described based on the reaction of maprotiline hydrochloride with bromophenol blue (BPB) and bromocresol purple (BCP) in buffered aqueous solutions at pH 3 and 4, respectively. istanbul.edu.tr The resulting colored complexes are extracted with chloroform (B151607) and quantified at their respective absorption maxima, 411 nm for the BPB complex and 409 nm for the BCP complex. istanbul.edu.tr Both methods obey Beer's law in the concentration range of 2-12 µg/mL. istanbul.edu.tr

Another spectrophotometric method involves the formation of a complex with p-chloranil in dioxane at 60 °C, with a maximum absorbance at 640 nm. rsc.org The United States Pharmacopeia (USP) also describes a UV spectrophotometric method for the assay of Maprotiline Hydrochloride in methanol, with absorptivities measured at 266 nm and 272 nm. drugfuture.com

Infrared (IR) spectroscopy is a powerful tool for the identification and structural characterization of this compound by providing information about the functional groups present in the molecule. The IR spectrum of a chlorinated analogue of maprotiline showed characteristic peaks at 3414 cm⁻¹ (N-H), 2935 and 2864 cm⁻¹ (C-H stretching), and other fingerprint region absorptions. researchgate.net The IR spectrum of N-nitrosomaprotiline, a derivative, is distinguished from maprotiline hydrochloride by the disappearance of the N-H signal. actapharmsci.com Reference spectra for maprotiline hydrochloride are also available in spectral databases. scribd.comir-spectra.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum of a chlorinated maprotiline analogue displayed signals corresponding to the aromatic protons (δ 6.97-7.13 ppm), the N-methyl group (δ 1.2 ppm and 3.18 ppm), and various methylene (B1212753) and methine protons of the tetracyclic ring system. researchgate.net The ¹H NMR spectrum of N-nitrosomaprotiline showed characteristic shifts, including a singlet for the N-CH₃ group at 3.17 ppm and a triplet for the C-10 proton of the anthracene (B1667546) ring at 4.29 ppm. actapharmsci.com

¹³C NMR: The ¹³C NMR spectrum of a chlorinated maprotiline analogue provided detailed information on the carbon skeleton, with signals observed for the aromatic carbons and the aliphatic carbons of the ring system and the side chain. researchgate.net

Both ¹H and ¹³C NMR are crucial for confirming the structure of synthesized analogues and for identifying impurities that may arise during the synthesis of maprotiline hydrochloride. ontosight.ai

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that has been applied to the analysis of maprotiline and its related compounds. mdpi.compharmacompass.comnih.gov CE offers advantages such as high efficiency, rapid analysis, and low consumption of reagents. nih.gov The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow-bore capillary. nih.gov

Various modes of CE, such as capillary zone electrophoresis (CZE), can be employed for the impurity profiling of drugs. nih.gov The development of a CE method involves optimizing parameters like the background electrolyte composition, pH, applied voltage, and capillary temperature to achieve the desired separation. nih.gov For instance, a CZE method was developed for the simultaneous determination of maprotiline, desipramine (B1205290), and moclobemide. researchgate.net

Method Validation for Academic Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose in academic research, it must undergo a thorough validation process. The validation parameters are typically based on the International Conference on Harmonisation (ICH) guidelines and include linearity, precision, accuracy, limit of detection (LOD), limit of quantitation (LOQ), selectivity, and robustness. cleaningvalidation.comresearchgate.netnih.govwaters.com

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. For example, a validated HPLC method for maprotiline impurities showed good linearity for three impurities with a correlation coefficient (r) greater than 0.999. researchgate.net

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). cleaningvalidation.com

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or a sample matrix. cleaningvalidation.comnih.gov For a validated HPLC method, the mean recovery of maprotiline impurities was between 90-100% with an RSD of less than 5%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. cleaningvalidation.com

Selectivity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Robustness: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. waters.com

Impurity Identification and Profiling

The control of impurities in drug substances is a critical aspect of pharmaceutical development and manufacturing, as mandated by regulatory bodies worldwide. dphen1.comajpsonline.commhlw.go.jp Impurity profiling involves the identification and quantification of all potential and actual impurities present in a drug substance.

During the synthesis of this compound, several process-related impurities can be introduced. A key impurity is the N,N-dimethylated variant, also known as Maprotiline Impurity E. cymitquimica.com The European Pharmacopoeia identifies several impurities for Maprotiline HCl, including impurities A, B, C, D, and E. researchgate.net The structures of these impurities are closely related to the parent compound. researchgate.netpharmaffiliates.com

The characterization and control of these impurities are often achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.net An effective HPLC method should be able to separate the main compound from all its potential impurities. researchgate.netresearchgate.net For instance, a reversed-phase HPLC method can be developed and validated to control synthetic impurities to levels as low as 0.1%. researchgate.net The selection of the stationary phase, mobile phase composition, and detector wavelength are critical parameters in achieving the desired separation. researchgate.net

Table 1: Identified Impurities of Maprotiline Hydrochloride

| Impurity Name | Alternative Name | Source |

| Maprotiline Impurity A | Dibenzosuberone | researchgate.netresearchgate.net |

| Maprotiline Impurity B | 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine | researchgate.netpharmaffiliates.com |

| Maprotiline Impurity C | - | researchgate.netpharmaffiliates.com |

| Maprotiline Impurity D | - | researchgate.netpharmaffiliates.com |

| Maprotiline Impurity E | N-Methyl Maprotiline (as Hydrochloride salt) | cymitquimica.compharmaffiliates.com |

Note: The table includes impurities identified for the parent compound Maprotiline Hydrochloride, with N-Methyl Maprotiline being a key metabolite and also listed as an impurity.

Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of a drug molecule and to identify its degradation products. dphen1.comijpsr.comresearchgate.net These studies involve subjecting the drug substance to harsh conditions, including acidic and basic hydrolysis, heat, oxidation, and photolysis, to accelerate its decomposition. dphen1.comresearchgate.netmdpi.com

For this compound's parent compound, Maprotiline, studies have shown that it degrades under acidic, hydrolytic, and oxidative stress conditions, while remaining relatively stable under basic, thermal, and photolytic conditions. acgpubs.org In acidic and basic hydrolysis, the drug is typically refluxed in solutions of hydrochloric acid and sodium hydroxide, respectively. ajpsonline.com Oxidative degradation is often induced using hydrogen peroxide. mdpi.com Photostability is assessed by exposing the drug to UV-Vis light. mdpi.com

The degradation products are then identified and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.comunito.itwdh.ac.id For Maprotiline, degradation in water can lead to several isomeric forms resulting from hydroxylation and subsequent dehydrogenation, as well as products from ring-opening. unito.it

Table 2: Summary of Forced Degradation Conditions and Observations for Maprotiline

| Stress Condition | Reagent/Method | Observation | Reference |

| Acidic Hydrolysis | 0.1 M HCl, reflux | Degradation observed | ajpsonline.comacgpubs.org |

| Basic Hydrolysis | 0.1 M NaOH, reflux | Stable | ajpsonline.comacgpubs.org |

| Thermal | Heat chamber | Stable | researchgate.netacgpubs.org |

| Oxidation | Hydrogen Peroxide | Degradation observed | acgpubs.orgunito.it |

| Photolysis | UV-Vis light exposure | Stable | researchgate.netacgpubs.org |

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time. dphen1.comresearchgate.net The key feature of a SIAM is its ability to separate the intact drug from its degradation products, process impurities, and other potential interferents. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-Fast Liquid Chromatography (UFLC) are the most common techniques for developing SIAMs for compounds like Maprotiline and its derivatives. researchgate.netacgpubs.org The development process involves selecting an appropriate column, mobile phase, and detector to achieve adequate resolution between all relevant peaks. researchgate.netacgpubs.org The method is then validated according to the International Conference on Harmonisation (ICH) guidelines, which include assessing parameters such as specificity, linearity, accuracy, precision, and robustness. researchgate.netacgpubs.org

The specificity of the method is demonstrated by its ability to resolve the main drug peak from the peaks of impurities and degradation products generated during forced degradation studies. researchgate.net A well-developed SIAM is crucial for routine quality control and for conducting long-term stability studies of the drug substance and its formulations. researchgate.netacgpubs.org

Computational and Theoretical Studies of N Methyl Maprotiline Hydrochloride

Molecular Docking and Ligand-Receptor Interaction Modeling with Target Proteins

Molecular docking simulations are pivotal in elucidating the binding mechanisms of N-Methyl Maprotiline (B82187) at a molecular level. These studies have identified and characterized its interactions with several key protein targets.

One of the primary targets is the human norepinephrine (B1679862) transporter (hNET) . Docking studies, as part of a broader analysis of selective norepinephrine reuptake inhibitors (sNRIs), have modeled the binding of maprotiline within hNET. These models, often built using homology modeling based on structures like the drosophila dopamine (B1211576) transporter, reveal a shared binding mode among sNRIs. nih.govnih.gov For maprotiline, this involves interactions with specific amino acid residues that define its inhibitory action. The tetracyclic structure of maprotiline orients itself within the binding pocket, leading to the blockade of norepinephrine reuptake. nih.govresearchgate.net

Another identified target is the voltage-gated calcium channel CaV2.2 . Molecular dynamics simulations of maprotiline docked into a model of the CaV2.2 channel show that its tetracyclic ring system is very stable in its docked position. flinders.edu.au The lipophilic headgroup of maprotiline establishes close contact with hydrophobic residues on segments S6III, S5III, and S6IV of the channel. flinders.edu.au Key interactions have been predicted with residues such as Glu1655, Phe1407, Thr1363, Tyr1289, Ser1696, Phe1403, and Ile1692, which persist throughout the simulation. flinders.edu.au The propylammonium sidechain extends to form a hydrogen bond with a glutamate (B1630785) residue (Glu1655) in the selectivity filter, suggesting a mechanism for obstructing calcium ion passage. flinders.edu.au

Recent studies have also explored novel targets for drug repurposing. For instance, molecular docking has been used to identify speckle-type zinc finger structural protein (SPOP) as a target for maprotiline in the context of cancer therapy. nih.gov This interaction is proposed to lead to a reduction in PD-L1 expression, suggesting a new immunomodulatory role. nih.gov Similarly, docking studies have investigated maprotiline's potential interaction with the main protease of SARS-CoV-2 , highlighting its consideration in virtual screens for antiviral agents. frontiersin.orgbiorxiv.orgscispace.com Maprotiline analogs have also been docked into the central active site of the leucine transporter (LeuT) , a bacterial homolog of human serotonin (B10506) and norepinephrine transporters, to predict antidepressant activity. researchgate.net

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO energy differences) for Reactivity and Stability Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the electronic structure, stability, and reactivity of N-Methyl Maprotiline.

Studies using DFT at the B3LYP/6-31G* level have optimized the geometries of maprotiline and its metabolites. scialert.net These calculations provide insights into the molecule's kinetic stability through the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. scialert.net A large HOMO-LUMO energy difference suggests high kinetic stability, meaning the molecule is less likely to react readily with biomolecules. scialert.net For maprotiline, this energy gap was calculated to be 5.63 eV, indicating it would be kinetically inert. scialert.net This relative inertness is a factor in its toxicological profile, suggesting toxicity may be more related to low clearance rates than direct chemical reactivity. scialert.net

Furthermore, DFT calculations have been used to obtain the fully optimized equilibrium structure of maprotiline using the B3LYP functional with 6-31G and 6-311G(d,p) basis sets. researchgate.netorcid.org These structural studies are often complemented by vibrational frequency calculations to analyze its spectroscopic properties. researchgate.net DFT has also been employed to investigate the complexation of maprotiline with other molecules, such as cyclodextrins. In a study of its inclusion complex with β-cyclodextrin, DFT full-geometry optimization was used to rationalize the thermodynamics of binding and calculate complex stabilization energies, considering dispersion and basis set superposition error (BSSE) corrections. nih.gov

Data sourced from DFT (B3LYP/6-31G) and PM3 calculations.* scialert.net

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify new molecules with potential biological activity. N-Methyl Maprotiline has been included in several large-scale screening efforts to repurpose existing drugs for new therapeutic indications.

For example, maprotiline was part of a quantitative high-throughput screen of over 8,800 compounds to identify inhibitors of the cytopathic effect of SARS-CoV-2. biorxiv.orgscispace.com While it was previously identified in a virtual screen against the SARS-CoV-2 main protease, this experimental screen provided biological data on its antiviral activity. frontiersin.orgbiorxiv.orgscispace.com Another virtual screening effort, based on the average quasi-valence number (AQVN) and electron-ion interaction potential (EIIP), identified maprotiline as a candidate drug against the Ebola virus. f1000research.com

In the context of antimicrobial discovery, a library of FDA-approved drugs was screened for antibiofilm activity against Francisella novicida. mdpi.com Maprotiline was identified as a highly active compound against biofilm formation, with its activity shown to be dependent on the QseC sensor kinase. This suggests a potential new application as an anti-virulence agent. mdpi.com

While specific pharmacophore models developed directly from maprotiline are not extensively detailed in the available literature, studies on related tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) provide a framework. bohrium.com These models typically identify key chemical features necessary for activity, such as aromatic rings, hydrophobic centers, and ionizable groups, which are then used as 3D queries to search chemical databases for novel ligands with similar properties. bohrium.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models exclusively for maprotiline and its close analogs are not widely published, it has been included in broader QSAR analyses of tricyclic antidepressants.

One study applied QSAR methodology to model the postmortem redistribution (PMR) of ten tricyclic antidepressants. nih.govoup.comoup.com In this analysis, an initial model including maprotiline showed poor statistical quality. Maprotiline was identified as an extreme outlier, and its exclusion significantly improved the model's predictive power (R² = 0.95, Q² = 0.87). oup.comoup.com The final model for the other tricyclic antidepressants indicated that energy parameters, basicity, and lipophilicity were significant contributors to PMR. nih.govoup.com The outlier behavior of maprotiline suggests its tetracyclic structure imparts distinct physicochemical properties compared to the classical tricyclic scaffold, affecting its redistribution process.

General QSAR studies on antidepressants have identified key molecular descriptors that govern activity. For dual serotonin and norepinephrine reuptake inhibitors, steric factors (size and shape) are crucial for serotonin transporter (SET) binding, while lipophilicity is more important for norepinephrine transporter (NET) interaction. tandfonline.com Such insights are valuable for designing new compounds with desired activity profiles. In silico tools are also used to predict toxicity based on QSAR models; for instance, maprotiline and its transformation products were predicted to be non-mutagenic using the VEGA platform, which aligns with experimental data. mdpi.com

In Silico Prediction of Metabolic Pathways and Enzyme Binding Specificity

The metabolism of N-Methyl Maprotiline has been investigated both experimentally and through in silico methods, which help predict metabolic pathways and identify the enzymes responsible.